Cas no 4407-40-3 (1,3,5-Triazine,2-chloro-4,6-bis(methylthio)-)

1,3,5-Triazine,2-chloro-4,6-bis(methylthio)- structure
4407-40-3 structure
Product Name:1,3,5-Triazine,2-chloro-4,6-bis(methylthio)-
Numero CAS:4407-40-3
MF:C5H6ClN3S2
MW:207.704236507416
CID:332101
PubChem ID:20437
Update Time:2025-04-19

1,3,5-Triazine,2-chloro-4,6-bis(methylthio)- Proprietà chimiche e fisiche

Nomi e identificatori

    • 1,3,5-Triazine,2-chloro-4,6-bis(methylthio)-
    • 2-chloro-4,6-bis(methylsulfanyl)-1,3,5-triazine
    • 6-chloro-2,4-bis(methylthio)-1,3,5-triazine
    • 2,4-Bis(methylthio)-6-chloro-s-triazine
    • 2,4-dimethylthio-6-chloro-1,3,5-triazine
    • 2,4-Dimethylthio-6-chlor-s-triazin
    • 2-CHLORO-4,6-BIS(METHYLTHIO)-S-TRIAZINE
    • 2-chloro-4,6-bis-methylsulfanyl-[1,3,5]triazine
    • 2-chloro-4,6-dimethylthio-1,3,5-triazine
    • BRN 0880635
    • EINECS 224-555-5
    • s-Triazine, 2,4-bis(methylthio)-6-chloro-
    • 1,5-Triazine, 2-chloro-4,6-bis(methylthio)-
    • 1,3,5-Triazine, 2-chloro-4,6-bis(methylthio)-
    • J2JD2W3LEH
    • 2-Chloro-4,6-bis(methylsulfanyl)-1,3,5-triazine #
    • NSC 221305
    • s-Triazine,4-bis(methylthio)-6-chloro-
    • DTXSID80196031
    • 4407-40-3
    • NS00031388
    • 2,4-Bis(Methylthio)-6-chloro-1,3,5-triazine
    • ZPHLQJFYCYTLLX-UHFFFAOYSA-N
    • s-Triazine, 2-chloro-4,6-bis(methylthio)-
    • NSC221305
    • 5-26-03-00455 (Beilstein Handbook Reference)
    • 2-Chloro-4,6-bis(methylthio)-1,3,5-triazine
    • NSC-221305
    • SCHEMBL383476
    • Inchi: 1S/C5H6ClN3S2/c1-10-4-7-3(6)8-5(9-4)11-2/h1-2H3
    • Chiave InChI: ZPHLQJFYCYTLLX-UHFFFAOYSA-N
    • Sorrisi: ClC1=NC(=NC(=N1)SC)SC

Proprietà calcolate

  • Massa esatta: 206.96938
  • Massa monoisotopica: 206.969
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 11
  • Conta legami ruotabili: 2
  • Complessità: 114
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 89.3A^2
  • XLogP3: 2.6

Proprietà sperimentali

  • Densità: 1.47
  • Punto di ebollizione: 415°Cat760mmHg
  • Punto di infiammabilità: 204.8°C
  • Indice di rifrazione: 1.634
  • PSA: 38.67
  • LogP: 1.96880
Fornitori consigliati
Shanghai Bent Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.
Nanjing Jubai Biopharm
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing Jubai Biopharm
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.